Boc-cys(mbzl)-osu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-cys(mbzl)-osu is a novel synthetic peptide that has recently been developed for use in laboratory experiments. This peptide is unique in that it has a wide range of applications in the field of biochemistry and physiology.

科学的研究の応用

Peptide Synthesis

Boc-Cys(Mbzl)-OSu is often used in peptide synthesis . The Boc (tert-butoxycarbonyl) group is a protective group used in organic synthesis. In the context of peptide synthesis, it protects the amino group of the cysteine. The Mbzl (4-methylbenzyl) group protects the thiol group of the cysteine .

Protein Science

The compound plays a significant role in protein science . The protecting groups allow for the selective modification of proteins, enabling the study of protein function, interactions, and stability .

Development of Therapeutics

The ability to selectively modify proteins has implications in the development of therapeutics . For instance, it can be used to attach drugs to specific sites on a protein, creating a targeted therapy .

Bioconjugation

Boc-Cys(Mbzl)-OSu can be used in bioconjugation, a process that involves attaching biological molecules to other substances . This has applications in creating biosensors, developing novel biomaterials, and studying biological systems .

Chemical Biology

In the field of chemical biology, Boc-Cys(Mbzl)-OSu can be used to study biological processes at the molecular level . For example, it can be used to label proteins with fluorescent tags, allowing researchers to visualize and track these proteins in cells .

Solid Phase Peptide Synthesis

Boc-Cys(Mbzl)-OSu is used in solid phase peptide synthesis . This method allows for the efficient and rapid synthesis of peptides, which can be used in the study of protein structure and function, as well as in the development of peptide-based drugs .

作用機序

Target of Action

Boc-Cys(Mbzl)-Osu is a derivative of the amino acid cysteine, with a protective group attached to it . The primary target of this compound is the cysteine residues in proteins and peptides . Cysteine residues play a crucial role in protein structure and function, as they can form disulfide bonds that contribute to the three-dimensional structure of proteins .

Mode of Action

Boc-Cys(Mbzl)-Osu interacts with its targets (cysteine residues) by forming a covalent bond with the sulfur atom of the cysteine residue . This interaction results in the introduction of the cysteine residue into the peptide or protein during the process of solid-phase peptide synthesis .

Biochemical Pathways

The introduction of cysteine residues by Boc-Cys(Mbzl)-Osu affects the biochemical pathways involving protein synthesis and folding . The downstream effects include the formation of disulfide bonds, which are crucial for the correct folding and stability of many proteins .

Result of Action

The result of Boc-Cys(Mbzl)-Osu’s action is the successful incorporation of cysteine residues into peptides or proteins . This can have various molecular and cellular effects, depending on the specific function of the peptide or protein. For example, the introduction of cysteine can enable the formation of disulfide bonds, which can influence the activity, stability, and three-dimensional structure of the protein .

Action Environment

The action, efficacy, and stability of Boc-Cys(Mbzl)-Osu can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the presence of other reactive groups can also influence the selectivity and outcome of the reaction .

特性

IUPAC Name |

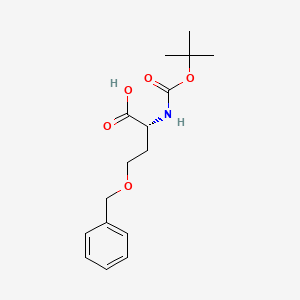

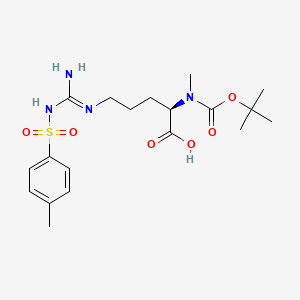

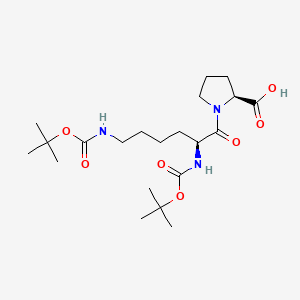

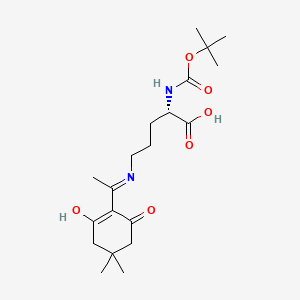

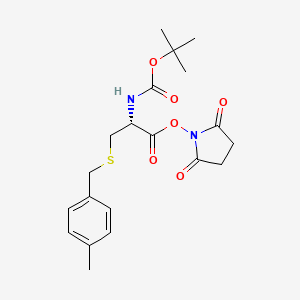

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6S/c1-13-5-7-14(8-6-13)11-29-12-15(21-19(26)27-20(2,3)4)18(25)28-22-16(23)9-10-17(22)24/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFQOBMHSNDOP-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-cys(mbzl)-osu | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。